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molecular formula C14H8N4O3 B8531179 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 61620-60-8

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B8531179
M. Wt: 280.24 g/mol
InChI Key: JBEAMYSRTVXNRL-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Heat at its boiling point a mixture of 10 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide and 16.5 g of phosphorus oxychloride in 100 ml of 1,2-dichloroethane for 1 hour. Pour the resulting solution onto ice, and adjust the pH-value to 4 with saturated caustic soda solution. Separate the organic phase. Wash it with water and then evaporate it to dryness to obtain a 95% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]([NH2:16])=O)=[CH:12][N:11]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].P(Cl)(Cl)(Cl)=O.[OH-].[Na+]>ClCCCl>[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([C:14]#[N:16])=[CH:12][N:11]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)N)C1=CC=CC=C1
Name
Quantity
16.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat at its boiling point
ADDITION
Type
ADDITION
Details
Pour the resulting solution onto ice
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
WASH
Type
WASH
Details
Wash it with water
CUSTOM
Type
CUSTOM
Details
evaporate it to dryness

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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